6-amino-1H-indole-3-carboxamide
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Overview
Description
6-amino-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Mechanism of Action
Target of Action
6-Amino-1H-Indole-3-Carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups such as the carboxamide moiety .
Result of Action
The specific molecular and cellular effects of this compound’s action depend on its targets and mode of action. For example, one study found that a compound similar to this compound showed inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
6-amino-1H-indole-3-carboxamide, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The carboxamide moiety in indole derivatives forms hydrogen bonds with these biomolecules, often inhibiting their activity . This property gives this compound its unique biochemical properties .
Cellular Effects
Indole derivatives, including this compound, have been shown to have various effects on cells . For instance, some indole derivatives have demonstrated antiviral activity . Specifically, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a related compound, showed inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . The carboxamide moiety in indole derivatives, including this compound, forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Preparation Methods
The synthesis of 6-amino-1H-indole-3-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with indole-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Chemical Reactions Analysis
6-amino-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
6-amino-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: Its derivatives are explored for potential therapeutic agents against various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-amino-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCUBRFKFQKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249460-91-0 |
Source
|
Record name | 6-amino-1H-indole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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